4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC15076089
Molecular Formula: C17H18ClN5
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN5 |
|---|---|
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | 4-(azepan-1-yl)-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C17H18ClN5/c18-14-7-3-4-8-15(14)23-17-13(11-21-23)16(19-12-20-17)22-9-5-1-2-6-10-22/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
| Standard InChI Key | MFQJGMCTHVCKFA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name, 4-(azepan-1-yl)-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine, reflects its fused pyrazolo-pyrimidine core, azepane ring, and 2-chlorophenyl group. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.8 g/mol |
| Canonical SMILES | C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
| InChIKey | MFQJGMCTHVCKFA-UHFFFAOYSA-N |
| PubChem CID | 17017304 |
The azepane ring (a seven-membered saturated nitrogen heterocycle) contributes to enhanced solubility and binding affinity, while the 2-chlorophenyl group augments hydrophobic interactions with biological targets .
Synthesis and Characterization
Synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. A common route includes:
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Condensation: Forming the pyrazolo-pyrimidine core via cyclization of aminopyrazole derivatives.
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Functionalization: Introducing the azepane ring through nucleophilic substitution or coupling reactions.
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Chlorophenyl Incorporation: Using Suzuki-Miyaura cross-coupling or direct arylation .
Characterization employs:
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Nuclear Magnetic Resonance (NMR): Confirming substituent positions.
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High-Resolution Mass Spectrometry (HRMS): Verifying molecular weight.
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X-ray Crystallography: Resolving three-dimensional structure .
Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
Pyrazolo[3,4-d]pyrimidines modulate cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), key mediators of inflammation. In vitro studies of related compounds showed:
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COX-2 Selectivity: Up to 79.6% inhibition at 2 µM, surpassing reference drugs like celecoxib .
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iNOS Suppression: IC values of 1.8–4.2 µM, reducing nitric oxide production in macrophages .
These effects suggest utility in treating chronic inflammatory conditions, though direct data for this compound remain pending .
Structure-Activity Relationship (SAR) Insights
Role of the Azepane Ring
Comparative studies highlight the azepane ring’s impact:
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Bioavailability: Larger rings improve metabolic stability compared to smaller piperidine analogs .
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Target Engagement: Azepane-containing derivatives show 3–5× higher FLT3 affinity than non-cyclic amine variants .
Chlorophenyl Substitution
The 2-chlorophenyl group contributes to:
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Hydrophobic Interactions: Enhancing binding to kinase ATP pockets .
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Electron-Withdrawing Effects: Stabilizing the pyrimidine ring’s electronic configuration.
Research Findings and Data
In Vitro Anticancer Activity
Anti-Inflammatory Profiling
| Assay | Result (IC or % Inhibition) | Reference Compound | Citation |
|---|---|---|---|
| COX-2 Inhibition | 79.6% at 2 µM | Celecoxib (76.3%) | |
| iNOS Suppression | 2.1 µM | Aminoguanidine (1.8 µM) |
Future Directions and Challenges
While preclinical data are promising, advancing this compound requires:
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